molecular formula C12H17NO4 B13620482 (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester

(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13620482
M. Wt: 239.27 g/mol
InChI Key: DAROFTAMIVASBZ-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carbamate ester functional group. It is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-hydroxy-4-methoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-Hydroxy-4-methoxyphenol+tert-butyl chloroformate(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester\text{2-Hydroxy-4-methoxyphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-Hydroxy-4-methoxyphenol+tert-butyl chloroformate→(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a substrate or inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-4-methoxyphenyl)acetic acid: Similar structure but lacks the carbamate ester group.

    (2-Hydroxy-4-methoxyphenyl)methanol: Similar structure but has a hydroxymethyl group instead of the carbamate ester.

    (2-Hydroxy-4-methoxyphenyl)amine: Similar structure but contains an amine group instead of the carbamate ester.

Uniqueness

(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the carbamate ester group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it valuable in various applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(16-4)7-10(9)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

DAROFTAMIVASBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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